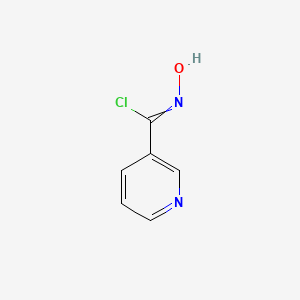

N-Hydroxynicotinimidoyl chloride

Description

N-Hydroxynicotinimidoyl chloride (C₆H₅ClN₂O) is a reactive intermediate widely utilized in organic synthesis, particularly in 1,3-dipolar cycloaddition reactions. Its synthesis involves the reaction of N-allyl saccharin with nitrile oxides generated in situ from hydroxamic acid chlorides . Key physicochemical properties include:

- Molecular formula: C₁₆H₁₃N₃O₄S (as part of derived cycloadducts) .

- Optical activity: Specific optical rotation measured via polarimetry (e.g., [α]₀ using a Perkin Elmer 241 polarimeter) .

- Structural features: Combines a nicotinoyl chloride backbone with a hydroxylamine (-NHOH) group, enabling tautomerism (imine-enamine interconversion) and participation in click chemistry .

Properties

Molecular Formula |

C6H5ClN2O |

|---|---|

Molecular Weight |

156.57 g/mol |

IUPAC Name |

N-hydroxypyridine-3-carboximidoyl chloride |

InChI |

InChI=1S/C6H5ClN2O/c7-6(9-10)5-2-1-3-8-4-5/h1-4,10H |

InChI Key |

IXSGOUDPRIHUBN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C(=NO)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

N-Hydroxyquinoline-carbimidoyl Chlorides

- Examples: N-Hydroxyquinoline-7-carbimidoyl chloride (SY128516), N-Hydroxyisoquinoline-3-carbimidoyl chloride (SY128518) .

- Key differences: Replacement of the pyridine ring (nicotinoyl) with quinoline or isoquinoline moieties alters electronic properties and steric bulk. Quinoline derivatives exhibit enhanced π-π stacking due to larger aromatic systems, influencing reactivity in metal-catalyzed couplings .

N-Hydroxy-4-nitrobenzimidoyl Chloride

- Molecular formula : C₇H₅ClN₂O₃ .

- Key differences: The nitro group (-NO₂) at the para position increases electrophilicity, accelerating nucleophilic substitutions compared to N-hydroxynicotinimidoyl chloride. This compound’s collision cross-section (CCS) and SMILES structure (C1=CC(=CC=C1/C(=N\O)/Cl)N+[O-]) highlight its planar geometry and polarity .

Nicotinoyl Chloride Hydrochloride

- Molecular formula: C₆H₄ClNO .

- Primarily used as an acylating agent in peptide synthesis rather than cycloadditions .

Research Findings and Trends

- Tautomerism: this compound’s imine-enamine equilibrium (studied via CD spectroscopy) enables stereoselective cycloadditions, unlike non-hydroxylated analogs .

- Sensor Applications : Nitro-substituted derivatives (e.g., N-hydroxy-4-nitrobenzimidoyl chloride) show promise in electrochemical sensors for detecting explosives like TNT .

- Pharmaceutical Relevance: Nicotinoyl chloride derivatives are intermediates in antitumor agents (e.g., nilotinib), while this compound aids in chiral drug synthesis .

Q & A

Q. What are the critical steps for synthesizing N-Hydroxynicotinimidoyl chloride with high purity?

The synthesis typically involves multi-step organic reactions requiring precise control of parameters such as temperature, solvent selection, and reaction time. Key steps include:

- Moisture exclusion : Use of anhydrous solvents and inert atmospheres (e.g., nitrogen or argon) to prevent hydrolysis of the reactive chloride group .

- Intermediate purification : Column chromatography or recrystallization to isolate intermediates, minimizing side reactions .

- Final product validation : Characterization via -NMR, -NMR, and HPLC to confirm purity (>95%) and structural integrity .

Q. What safety protocols are essential for handling this compound?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, as the compound can cause severe burns .

- Ventilation : Use fume hoods to prevent inhalation of dust or vapors, which may form explosive mixtures in air .

- Storage : Keep in airtight, corrosion-resistant containers under dry, inert conditions to avoid reactivity with moisture or metals .

Q. How can researchers characterize the reactivity of this compound?

Methodologies include:

- Nucleophilicity assays : React with amines or alcohols to assess substitution kinetics, monitored via TLC or GC-MS .

- Stability profiling : Expose to controlled humidity/temperature and track decomposition using IR spectroscopy to identify hydrolytic pathways .

Advanced Research Questions

Q. How can contradictory spectroscopic data for this compound derivatives be resolved?

- Multi-technique validation : Cross-validate NMR data with high-resolution mass spectrometry (HR-MS) and X-ray crystallography to resolve ambiguities in structural assignments .

- Control experiments : Replicate reactions under identical conditions to isolate variables (e.g., solvent polarity, catalyst load) that may affect spectral outcomes .

Q. What strategies optimize yield in metal-coordination reactions involving this compound?

- Ligand design : Modify substituents on the nicotinoyl ring to enhance electron-withdrawing effects, improving metal-binding affinity .

- Reaction stoichiometry : Use molar ratios of 1:1 (ligand:metal) in aprotic solvents (e.g., DMF) to minimize competing side reactions .

- Kinetic studies : Employ stopped-flow UV-Vis spectroscopy to determine optimal reaction times and avoid over-coordination .

Q. How can this compound be applied in drug discovery pipelines?

- Pharmacophore development : Utilize its hydroxymoyl chloride moiety to design covalent inhibitors targeting cysteine proteases or kinases .

- Biological screening : Conduct in vitro assays (e.g., enzyme inhibition, cell viability) to evaluate bioactivity, followed by ADMET profiling to assess pharmacokinetic properties .

Q. What analytical approaches address batch-to-batch variability in synthesized this compound?

- Quality-by-Design (QbD) : Implement DOE (Design of Experiments) to identify critical process parameters (CPPs) affecting purity and yield .

- Advanced chromatography : Use UPLC with charged aerosol detection (CAD) to detect trace impurities (<0.1%) that may impact downstream applications .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.